molecular formula C28H22N2O3S B2884535 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide CAS No. 476367-91-6

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide

Cat. No.: B2884535
CAS No.: 476367-91-6
M. Wt: 466.56
InChI Key: WKEAYTGARZCVIH-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide is a chemical compound offered for research and development purposes. The benzo[d][1,3]dioxole (commonly known as benzodioxole) moiety is a common pharmacophore in medicinal chemistry, featured in compounds with documented biological activity. Scientific literature indicates that structural analogs containing this group have been investigated for potential applications as anticonvulsant agents and as auxin receptor agonists in plant science . The specific biological activity, mechanism of action, and primary research applications for this exact compound are not currently detailed in publicly available scientific literature. Researchers are encouraged to consult specialized chemical and pharmacological databases for further investigation. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O3S/c1-18-22(16-29)28(34-25(18)15-19-12-13-23-24(14-19)33-17-32-23)30-27(31)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-14,26H,15,17H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEAYTGARZCVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling reactions: The benzo[d][1,3]dioxole and thiophene intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

    Final amide formation: The final step involves the formation of the amide bond through the reaction of the thiophene intermediate with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may induce apoptosis by causing cell cycle arrest at specific phases . The compound’s ability to interact with cellular proteins and enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison based on heterocyclic cores, substituents, and synthetic strategies:

Core Heterocyclic Systems
Compound Name Core Structure Key Substituents Molecular Weight Reference ID
Target Compound Thiophene 3-cyano, 4-methyl, benzo[d][1,3]dioxol-5-ylmethyl, 2,2-diphenylacetamide Not provided -
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinone Benzo[d][1,3]dioxolylmethylene, chloroacetamide 368.79
2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide Tetrahydroquinoline Benzo[d][1,3]dioxol, cyano, thioacetamide Not provided
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Isoxazole Benzo[d][1,3]dioxol, trifluoromethylphenylacetamide 390.3

Key Observations :

  • The thiophene core in the target compound distinguishes it from thiazolidinone (), tetrahydroquinoline (), and isoxazole () derivatives.
  • The cyano group at position 3 on the thiophene ring is unique compared to other benzo[d][1,3]dioxol-containing analogs, which may enhance electrophilic reactivity or hydrogen-bonding capacity .
Substituent Analysis
  • Benzo[d][1,3]dioxol Group: A shared motif across all compounds, this group is known to improve metabolic stability by resisting oxidative degradation .
  • Acetamide Derivatives : The target compound’s 2,2-diphenylacetamide differs from chloroacetamide () and trifluoromethylphenylacetamide (). The diphenyl group increases steric bulk, which could affect membrane permeability or target selectivity.
  • Electron-Withdrawing Groups: The cyano (-CN) group in the target compound and ’s tetrahydroquinoline derivative may modulate electronic properties, influencing binding to enzymes like kinases or cytochrome P450 isoforms .

Comparison with Other Syntheses :

  • uses a thiazolidinone scaffold formed via condensation reactions, whereas the target compound’s thiophene core may require cyclization of diones or thioureas .
  • employs a tetrahydroquinoline scaffold synthesized via reduction and thioether formation, contrasting with the thiophene-based approach .

Physicochemical and Pharmacological Implications

    Biological Activity

    N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound's unique structural features suggest various mechanisms of action that may contribute to its therapeutic properties.

    Structural Overview

    The compound can be described as follows:

    • Molecular Formula : C23H22N4O3S
    • Molecular Weight : 446.51 g/mol
    • Key Functional Groups :
      • Benzo[d][1,3]dioxole moiety
      • Cyano group
      • Thiophene ring
      • Diphenylacetamide structure

    These components are known to influence biological activity through various pathways, including anti-inflammatory and anticancer effects.

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

    • Angiogenesis Inhibition : Studies have shown that thiophene derivatives can inhibit angiogenesis, a critical process in tumor growth and metastasis. The compound's structural features may enhance its ability to interfere with vascular endothelial growth factor (VEGF) signaling pathways.
    • Overcoming Chemoresistance : Certain derivatives have demonstrated the ability to overcome chemoresistance in cancer cells, which is a major hurdle in effective cancer treatment. This is particularly relevant for compounds targeting multidrug resistance (MDR) mechanisms .
    • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. For example, derivatives containing the benzo[d][1,3]dioxole structure exhibited IC50 values indicating significant cytotoxicity against human colorectal carcinoma cells .

    Table of Biological Activities

    Compound NameBiological ActivityReference
    N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamideInhibits angiogenesis; cytotoxic in vitro
    3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideOvercomes chemoresistance; inhibits VEGFR
    OSI-930 (related compound)Inhibits c-kit and VEGFR2; enhances doxorubicin efficacy

    The proposed mechanisms through which this compound exerts its biological effects include:

    • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression, such as cathepsin B and other proteases associated with tumor invasion and metastasis.
    • Modulation of Signaling Pathways : The presence of the cyano and thiophene groups may allow interaction with various cellular receptors and signaling pathways that regulate cell proliferation and survival.

    Q & A

    Q. What are the key considerations for optimizing the multi-step synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide?

    • Methodological Answer : Synthesis optimization requires strict control of reaction parameters:
    • Reagents : Use triethylamine as a base to facilitate condensation reactions and dimethylformamide (DMF) as a solvent for polar intermediates .
    • Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .
    • Purification : Recrystallization from ethanol-DMF mixtures improves final product purity .
    • Yield Maximization : Adjust reaction times (e.g., 18–24 hours for acylation steps) and temperatures (room temperature for acid chloride additions) .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    • Methodological Answer : Combine spectroscopic and chromatographic techniques:
    • NMR Spectroscopy : Confirm molecular structure via proton/carbon shifts, especially for benzo[d][1,3]dioxole and thiophen-2-yl groups .
    • HPLC : Quantify purity (>95%) and detect impurities using reverse-phase columns .
    • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

    Q. What solvents and catalysts are optimal for critical reactions in its synthesis?

    • Methodological Answer :
    • Solvents : DMF or chloroform for acylations due to their polarity and ability to dissolve aromatic intermediates .
    • Catalysts : Triethylamine for neutralizing HCl byproducts during chloroacetyl chloride reactions .

    Advanced Research Questions

    Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?

    • Methodological Answer :
    • Functional Group Modifications : Synthesize analogs by replacing the 3-cyano group with other electron-withdrawing groups (e.g., nitro) to assess impact on bioactivity .
    • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
    • Computational Modeling : Use molecular docking to predict binding affinities to biological targets like cytochrome P450 enzymes .

    Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?

    • Methodological Answer :
    • Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, incubation time) across labs .
    • Cross-Validation : Compare in vitro results with in vivo models (e.g., rodent pharmacokinetics) to identify assay-specific artifacts .
    • Meta-Analysis : Compile data from multiple studies to identify trends (see example table below) :
    Analog ModificationIC50 (μM)Assay TypeReference
    3-Cyano (Parent Compound)0.45Kinase Inhibition
    3-Nitro Analog1.2Kinase Inhibition
    Thiophene Replacement>10Cytotoxicity

    Q. What strategies are effective for investigating the metabolic stability of this compound?

    • Methodological Answer :
    • In Vitro Models : Use liver microsomes or hepatocyte cultures to assess CYP450-mediated metabolism .
    • Metabolite Identification : Apply LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
    • Stability Profiling : Monitor compound degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

    Data Contradiction Analysis

    Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar compounds?

    • Methodological Answer :
    • Structural Benchmarking : Compare functional groups (e.g., benzo[d][1,3]dioxole vs. thiadiazole) to isolate activity-determining motifs .
    • Dose-Response Curves : Re-test compounds at standardized concentrations to rule out potency variations due to dosing .
    • Orthogonal Assays : Validate antimicrobial claims using both broth microdilution and agar diffusion methods .

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